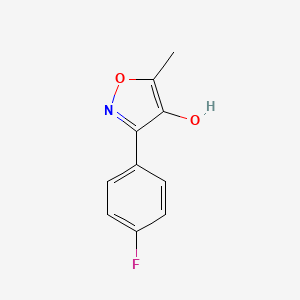

3-(4-Fluorphenyl)-5-methyl-1,2-oxazol-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol” belongs to a class of organic compounds known as fluorinated phenolic compounds . These compounds are characterized by the presence of a phenolic ring, which is an aromatic ring with a hydroxyl group, and a fluorine atom attached to the ring .

Synthesis Analysis

While specific synthesis methods for “3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol” were not found, similar compounds have been synthesized using various techniques . For instance, a rational approach was adopted for the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as single-crystal X-ray diffraction . Quantum chemical investigations have also been employed to investigate the structural and spectral properties .Wissenschaftliche Forschungsanwendungen

Tyrosinase-Hemmung

3-(4-Fluorphenyl)-5-methyl-1,2-oxazol-4-ol: wurde auf sein Potenzial als Tyrosinase-Inhibitor untersucht. Tyrosinase (TYR) ist ein kupferhaltiges Enzym, das an der Melaninproduktion beteiligt ist. Eine Überproduktion von Melanin kann zu Hautpigmentierungsstörungen und neurodegenerativen Prozessen bei Erkrankungen wie Parkinson führen . Forscher haben festgestellt, dass die Integration des 4-Fluorbenzyl-Moleküls in die Verbindung ihre Interaktion mit dem katalytischen Zentrum der Tyrosinase verstärkt. Darüber hinaus verbessert das Vorhandensein eines Chloratoms die inhibitorische Aktivität weiter. Docking-Analysen unterstützen die Wirksamkeit dieser Verbindungen im Vergleich zu Referenzmolekülen .

Östrogenrezeptor-Alpha (ERα)-Hemmung

Eine weitere Anwendung umfasst die Verbindung 5-(4-Fluorphenyl)-3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazol. Dieses fluorierte Pyrazol zeigt vielversprechende Ergebnisse als ERα-Inhibitor. Seine Bindungsaffinität zu ERα ist vergleichbar mit der von 4-OHT, einem nativen Liganden. Die Synthese dieser Verbindung umfasst eine zweistufige Reaktion, einschließlich einer Eintopf-Dreikomponentenreaktion unter Mikrowellenbestrahlung .

Synthese von neuartigen fluorierten Pyrazolen

In einer separaten Studie synthetisierten Forscher 3-(4-Fluorphenyl)-1-(1-(4-Fluorphenyl)-3,3,3-trifluorprop-1-en-1-yl)-5-fluoro-1H-pyrazol. Diese bisher unbekannte Verbindung wurde über eine Eintopf-Synthesefolge erhalten, einschließlich g-C3N4-katalysierter heterogener photochemischer Trifluormethylierung. Die Ausbeute betrug 42%, und diese Verbindung stellt eine neuartige Ergänzung im Bereich der fluorierten Pyrazole dar .

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cellular differentiation. Additionally, 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate intracellular signaling pathways.

Biochemical and Physiological Effects

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of amyloid-beta peptide formation, and the regulation of intracellular signaling pathways. 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has also been found to exhibit anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has several advantages for lab experiments, including its high purity and accessibility, its unique properties, and its potential applications in various fields. However, 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for the study of 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol, including the development of new synthetic methods to improve the yield and purity of the compound, the investigation of its potential applications in the treatment of various diseases, and the exploration of its properties for the development of new materials and catalytic systems. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol and its potential side effects, as well as to optimize its dosage and administration for clinical use.

Conclusion

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties and potential applications make it a promising candidate for the development of new materials, catalytic systems, and therapeutic agents. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its dosage and administration for clinical use.

Synthesemethoden

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol can be synthesized through a multistep process that involves the reaction of 4-fluorobenzaldehyde with methylamine to form 4-fluoro-N-methylbenzaldimine. This intermediate is then reacted with ethyl glyoxylate to form the oxazole ring, which is subsequently hydrolyzed to yield 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol. The synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has been optimized to improve the yield and purity of the compound, making it more accessible for scientific research.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-6-10(13)9(12-14-6)7-2-4-8(11)5-3-7/h2-5,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUXLUNTHAJJMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1344045-68-6 |

Source

|

| Record name | 3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2455096.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2,2-difluoro-2-(3-methylpyridin-2-yl)acetamide](/img/structure/B2455097.png)

![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2455104.png)

![3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2455105.png)

![N-[5-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2455108.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)

![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)